Cas no 29026-77-5 (Benzene, 1-(cyclopentyloxy)-2-nitro-)
Benzene, 1-(cyclopentyloxy)-2-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-(cyclopentyloxy)-2-nitro-
- 1-cyclopentyloxy-2-nitro-benzene
- 2-(Cyclopentyloxy)-1-nitrobenzene
- KS-5471
- ZFXCQLIFNOHBFI-UHFFFAOYSA-N
- SCHEMBL1473123
- 2-Cyclopentoxynitrobenzene
- 29026-77-5
- 1-(Cyclopentyloxy)-2-nitrobenzene
- 1-cyclopentyloxy-2-nitrobenzene
- AKOS026672093
-
- MDL: MFCD13689282
- Inchi: 1S/C11H13NO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
- InChI Key: ZFXCQLIFNOHBFI-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1[N+](=O)[O-])C1CCCC1
Computed Properties
- Exact Mass: 207.08959
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 52.37
Benzene, 1-(cyclopentyloxy)-2-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 063450-1g |
1-(Cyclopentyloxy)-2-nitrobenzene |
29026-77-5 | 95% | 1g |
£196.00 | 2022-03-01 | |
| Chemenu | CM317579-5g |
1-(Cyclopentyloxy)-2-nitrobenzene |
29026-77-5 | 95% | 5g |
$698 | 2021-06-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772595-1g |
1-(Cyclopentyloxy)-2-nitrobenzene |
29026-77-5 | 98% | 1g |
¥11929.00 | 2024-05-20 | |
| Crysdot LLC | CD12088055-5g |
1-(Cyclopentyloxy)-2-nitrobenzene |
29026-77-5 | 95+% | 5g |
$740 | 2024-07-24 | |
| Chemenu | CM317579-5g |
1-(Cyclopentyloxy)-2-nitrobenzene |
29026-77-5 | 95% | 5g |
$698 | 2023-01-19 |
Benzene, 1-(cyclopentyloxy)-2-nitro- Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Benzene, 1-(cyclopentyloxy)-2-nitro-
Comprehensive Analysis of Benzene, 1-(cyclopentyloxy)-2-nitro- (CAS No. 29026-77-5): Properties, Applications, and Industry Trends
Benzene, 1-(cyclopentyloxy)-2-nitro- (CAS No. 29026-77-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted benzene derivative, featuring a cyclopentyloxy functional group, exhibits unique chemical properties that make it valuable for synthetic applications. With the growing demand for novel intermediates in drug discovery, compounds like 1-(cyclopentyloxy)-2-nitrobenzene are increasingly studied for their potential in creating bioactive molecules.
The molecular structure of CAS 29026-77-5 combines aromatic reactivity with the steric influence of the cyclopentyl moiety, offering distinct selectivity in organic transformations. Researchers have explored its use as a building block for heterocyclic compounds, particularly in the development of nitroaromatic-based pharmacophores. Recent publications highlight its role in synthesizing potential kinase inhibitors, aligning with current trends in targeted cancer therapy—a hot topic in 2024 pharmaceutical research.
From a synthetic chemistry perspective, the nitro group in 1-(cyclopentyloxy)-2-nitrobenzene provides versatile reactivity for subsequent reductions to amines or participation in nucleophilic aromatic substitution (SNAr) reactions. This characteristic makes it particularly valuable in multi-step organic synthesis, a frequent search term among chemistry professionals. The compound's logP value and molecular weight (frequently queried parameters in chemical databases) suggest moderate lipophilicity, which is crucial for drug-like properties in medicinal chemistry applications.
Industrial applications of Benzene, 1-(cyclopentyloxy)-2-nitro- extend to material science, where its derivatives contribute to the development of specialty polymers with enhanced thermal stability. The compound's UV-absorption characteristics (another trending search term) have prompted investigations into light-stabilizing additives—a relevant area given the current focus on sustainable materials with extended lifespans.
Quality control of CAS 29026-77-5 typically involves advanced analytical techniques like HPLC purity analysis and GC-MS characterization, reflecting the precision required in fine chemical manufacturing. These analytical methods correspond to frequently searched laboratory procedures in academic and industrial settings. The compound's stability profile under various storage conditions (a common concern among purchasers) has been documented in technical datasheets, showing optimal preservation in inert atmospheres at controlled temperatures.
Environmental and safety considerations for handling 1-(cyclopentyloxy)-2-nitrobenzene follow standard laboratory protocols for nitroaromatic compounds. While not classified as hazardous under major regulatory frameworks, proper PPE requirements (personal protective equipment—a high-volume search phrase) including nitrile gloves and chemical goggles are recommended during manipulation, addressing common workplace safety queries.
The global market for nitro-substituted benzene derivatives like 29026-77-5 shows steady growth, driven by pharmaceutical R&D expenditures in North America and Asia-Pacific regions. Supply chain analytics reveal increasing interest from contract research organizations (CROs) and academic institutions specializing in green chemistry approaches—two prominent industry trends reflected in recent search engine data patterns.
Future research directions for Benzene, 1-(cyclopentyloxy)-2-nitro- may explore its potential in catalyzed cross-coupling reactions, a cutting-edge area in synthetic methodology. Computational chemistry studies (increasingly searched in conjunction with compound CAS numbers) could further elucidate its conformational preferences and electronic properties, supporting rational design of derivatives with enhanced bioactivity.
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